![molecular formula C4H7N3O B1527020 (3-Amino-1H-pyrazol-5-yl)methanol CAS No. 948571-48-0](/img/structure/B1527020.png)
(3-Amino-1H-pyrazol-5-yl)methanol
Overview
Description
(3-Amino-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
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Biological Activity
(3-Amino-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound is characterized by its pyrazole ring, which is known for its pharmacological versatility. The presence of an amino group at the 3-position and a hydroxymethyl group at the 5-position enhances its solubility and reactivity, making it a valuable scaffold in drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values demonstrating sub-micromolar activity in the presence of bioavailable copper .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-sensitive S. aureus | < 0.125 |
Methicillin-resistant S. aureus | < 0.125 |
E. coli | 8 |
2. Anticancer Activity
The compound has also shown promising anticancer properties. It has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation . In vitro studies demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (mM) |
---|---|
HeLa | 0.08 |
MCF7 | 12.07 |
A549 | 0.5 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition: The compound interacts with various enzymes through its functional groups, potentially inhibiting key pathways involved in microbial growth and cancer cell proliferation .
2. Molecular Interactions: Molecular docking studies suggest that the compound fits well into active sites of target proteins, showing favorable binding free energy, which enhances its efficacy against specific biological targets.
3. Induction of Apoptosis: In cancer cells, this compound induces apoptosis through pathways that involve mitochondrial dysfunction and activation of caspases, leading to programmed cell death .
Case Studies and Research Findings
A comprehensive review on pyrazole derivatives highlighted the therapeutic potential of compounds similar to this compound, emphasizing their roles in treating infections and cancers . For instance, a derivative demonstrated significant anti-inflammatory effects in neurodegenerative models, suggesting broader applications in neurological disorders .
Scientific Research Applications
Medicinal Chemistry
(3-Amino-1H-pyrazol-5-yl)methanol has shown promise in the development of pharmaceuticals due to its ability to act as a precursor for various bioactive compounds.
Case Studies:
- Kinase Inhibitors: Research has indicated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds derived from this compound have been synthesized and tested for their efficacy against cancer cell lines, demonstrating significant inhibitory effects on tumor growth .
Compound | IC50 Value (µM) | Target |
---|---|---|
Compound A | 0.5 | CDK2 |
Compound B | 0.2 | CDK4 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Research Findings:
In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Agricultural Chemistry
The compound's derivatives are being explored for use in agrochemicals due to their potential as herbicides and fungicides.
Application Insights:
Research indicates that modifications of this compound can enhance herbicidal activity, providing an avenue for developing more effective agricultural products .
Properties
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORXPUYHVZTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717044 | |
Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-26-0, 948571-48-0 | |
Record name | 5-Amino-1H-pyrazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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